molecular formula C7H10OS B2995055 (5-Ethylthiophen-2-YL)methanol CAS No. 159058-69-2

(5-Ethylthiophen-2-YL)methanol

Cat. No.: B2995055
CAS No.: 159058-69-2
M. Wt: 142.22
InChI Key: RJVLYDXHJFYJNL-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-2-YL)methanol: is an organic compound with the molecular formula C7H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl group at the 5-position and a hydroxymethyl group at the 2-position of the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylthiophen-2-YL)methanol typically involves the functionalization of thiophene derivatives.

Industrial Production Methods: the synthesis generally follows standard organic synthesis protocols involving thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: (5-Ethylthiophen-2-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Ethylthiophen-2-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiophene-based compounds .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials .

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-YL)methanol is not well-documented. thiophene derivatives generally exert their effects through interactions with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, and other biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the ethyl and hydroxymethyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(5-ethylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLYDXHJFYJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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